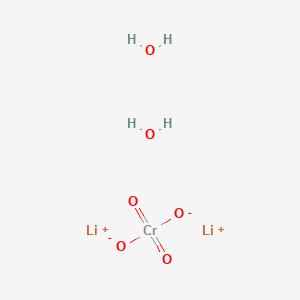
Lithium chromate dihydrate
Overview
Description
Lithium chromate dihydrate is an inorganic compound with the chemical formula Li₂CrO₄·2H₂O. It is a yellow crystalline solid that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium chromate dihydrate can be synthesized through the reaction of lithium carbonate (Li₂CO₃) with chromic acid (H₂CrO₄). The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the dihydrate form.
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium hydroxide (LiOH) with chromium trioxide (CrO₃) in water. The reaction is exothermic and requires careful control of temperature and pH to ensure the formation of the desired product. The solution is then crystallized to obtain this compound.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions where the chromium in the compound changes its oxidation state.
Precipitation Reactions: When mixed with solutions containing barium or lead ions, this compound forms insoluble precipitates of barium chromate or lead chromate.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium sulfite (Na₂SO₃) and iron(II) sulfate (FeSO₄) are typical reducing agents.
Major Products Formed:
Chromium(III) Compounds: Reduction reactions often yield chromium(III) compounds.
Insoluble Chromates: Precipitation reactions result in the formation of insoluble chromates like barium chromate (BaCrO₄).
Scientific Research Applications
Lithium chromate dihydrate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and as a reagent in analytical chemistry.
Biology: The compound is used in staining techniques for microscopy to highlight cellular structures.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems due to its unique chemical properties.
Industry: It is used in corrosion inhibition, particularly in the aerospace industry, to protect aluminum and magnesium alloys.
Mechanism of Action
The mechanism by which lithium chromate dihydrate exerts its effects is primarily through its oxidative properties. The chromium(VI) in the compound acts as a strong oxidizing agent, facilitating electron transfer reactions. This property is exploited in various chemical processes, including organic synthesis and analytical chemistry.
Comparison with Similar Compounds
Sodium Chromate (Na₂CrO₄): Similar in its oxidative properties but differs in solubility and reactivity.
Potassium Chromate (K₂CrO₄): Also an oxidizing agent but has different solubility characteristics.
Ammonium Dichromate ((NH₄)₂Cr₂O₇): Used in similar applications but has a different chemical structure and reactivity.
Uniqueness: Lithium chromate dihydrate is unique due to its high solubility in water and its ability to form stable dihydrate crystals. This makes it particularly useful in applications requiring precise control over concentration and reactivity.
Properties
IUPAC Name |
dilithium;dioxido(dioxo)chromium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Li.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWLTFSQNFMYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.O.[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH4Li2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228499 | |
| Record name | Lithium chromate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-01-7 | |
| Record name | Lithium chromate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium chromate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM CHROMATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39L61W2I4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


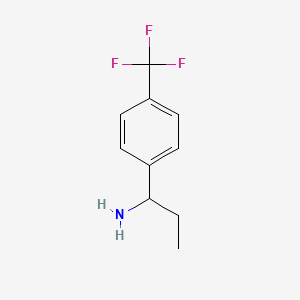
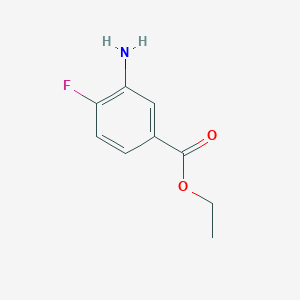
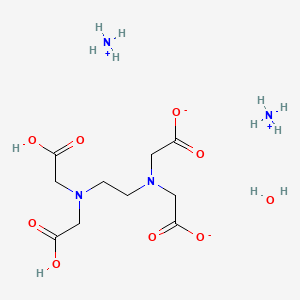
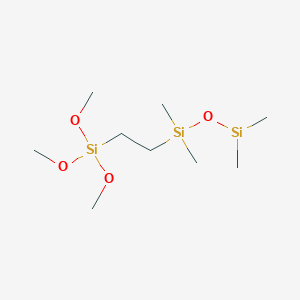

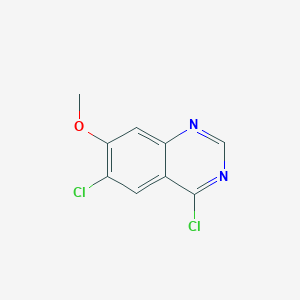
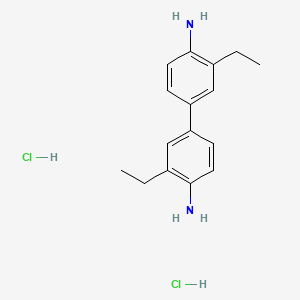

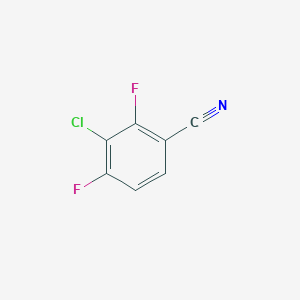

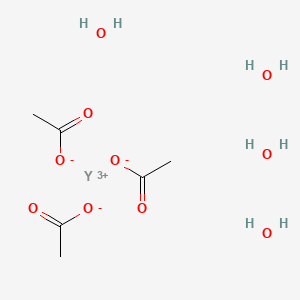
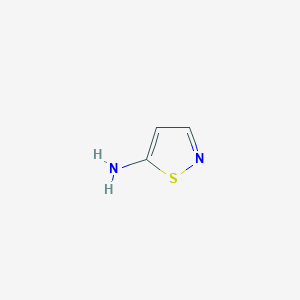
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
